Cas no 13669-62-0 (4-Chloro-6-methoxyquinoline-3-carbonitrile)

4-Chloro-6-methoxyquinoline-3-carbonitrile is a versatile quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the chloro and methoxy substituents, enhance reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic compounds. The electron-withdrawing nitrile group further facilitates nucleophilic substitution and cyclization reactions. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, owing to its potential as a scaffold for kinase inhibitors and antimicrobial agents. High purity and stability under standard conditions ensure consistent performance in synthetic applications.
4-Chloro-6-methoxyquinoline-3-carbonitrile structure
13669-62-0 structure
Product Name:4-Chloro-6-methoxyquinoline-3-carbonitrile
CAS No:13669-62-0
MF:C11H7ClN2O
MW:218.6390812397
MDL:MFCD09261370
CID:136295
PubChem ID:22466763
Update Time:2025-11-02

4-Chloro-6-methoxyquinoline-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-methoxyquinoline-3-carbonitrile
    • 3-Quinolinecarbonitrile,4-chloro-6-methoxy-
    • 4-chloro-6-methoxy-3-Quinolinecarbonitrile
    • 3-Cyan-4-chlor-6-methoxy-chinolin
    • 3-Cyan-4-cyan-6-methoxy-chinolin
    • 3-Quinolinecarbonitrile,4-chloro-6-methoxy
    • 4-chloro-6-(methyloxy)-3-quinolinecarbonitrile
    • 4-chloro-6-methoxy-quinoline-3-carbonitrile
    • 4-Chloro-6-methoxy-quinoline-3-c
    • 3-Quinolinecarbonitrile, 4-chloro-6-Methoxy-
    • SCHEMBL3272746
    • CS-0001133
    • A807113
    • DTXSID00625838
    • AKOS000171440
    • EN300-83048
    • MFCD09261370
    • SB33049
    • SY101355
    • VIKNILFXAQPQEF-UHFFFAOYSA-N
    • 13669-62-0
    • J-006885
    • 4-Chloro-6-methoxy quinoline-3-carbonitrile
    • FT-0657823
    • AS-37329
    • 1-BOC-BETA-OXO-3-PIPERIDINEPROPANOIC ACID ETHYL ESTER
    • DB-063161
    • MDL: MFCD09261370
    • Inchi: 1S/C11H7ClN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3
    • InChI Key: VIKNILFXAQPQEF-UHFFFAOYSA-N
    • SMILES: ClC1C(C#N)=CN=C2C=CC(=CC2=1)OC

Computed Properties

  • Exact Mass: 218.02500
  • Monoisotopic Mass: 218.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.9A^2
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.36
  • Boiling Point: 385.3°Cat760mmHg
  • Flash Point: 186.8°C
  • Refractive Index: 1.64
  • PSA: 45.91000
  • LogP: 2.76848

4-Chloro-6-methoxyquinoline-3-carbonitrile Security Information

4-Chloro-6-methoxyquinoline-3-carbonitrile Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Chloro-6-methoxyquinoline-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:13669-62-0)4-Chloro-6-methoxyquinoline-3-carbonitrile
Order Number:A807113
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):423.0
Email:sales@amadischem.com

Additional information on 4-Chloro-6-methoxyquinoline-3-carbonitrile

4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS 13669-62-0): A Versatile Heterocyclic Compound with Promising Applications

4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS 13669-62-0) is a highly specialized quinoline derivative that has gained significant attention in pharmaceutical research and material science. This nitrogen-containing heterocycle features a unique molecular structure combining a chloro substituent, methoxy group, and carbonitrile functionality, making it a valuable building block for various synthetic applications.

The compound's molecular formula C11H7ClN2O and molecular weight of 218.64 g/mol position it as an important intermediate in medicinal chemistry. Recent studies highlight its potential in developing kinase inhibitors, particularly in cancer research where quinoline-based compounds show remarkable biological activity. The presence of both electron-withdrawing (carbonitrile) and electron-donating (methoxy) groups creates interesting electronic properties that researchers are exploring for drug design applications.

In the field of organic electronics, 4-Chloro-6-methoxyquinoline-3-carbonitrile has shown promise as a precursor for luminescent materials. Its rigid planar structure and conjugated π-system make it suitable for developing OLED materials, a rapidly growing market expected to reach $57 billion by 2027. The compound's ability to form stable complexes with various metals is being investigated for applications in optoelectronic devices and sensors.

The synthetic versatility of 13669-62-0 allows for numerous modifications at the 2-, 4-, and 6-positions of the quinoline scaffold. This flexibility answers one of the most frequently searched questions in synthetic chemistry forums: "How to modify quinoline derivatives for enhanced biological activity?" Researchers have developed efficient protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions using this compound as a starting material.

Recent advancements in green chemistry have led to improved synthetic routes for 4-Chloro-6-methoxyquinoline-3-carbonitrile, addressing environmental concerns in chemical production. A 2023 study published in ACS Sustainable Chemistry demonstrated a solvent-free synthesis with 85% yield, responding to growing industry demands for sustainable chemical processes. This aligns with current trends in pharmaceutical manufacturing where 72% of companies now prioritize green chemistry principles.

The compound's stability under various conditions makes it suitable for high-throughput screening applications. Its lipophilic nature (calculated logP of 2.8) and moderate water solubility (0.5 mg/mL at 25°C) contribute to good membrane permeability, a key factor in drug development. These properties explain why "quinoline solubility enhancement techniques" ranks among top search queries in pharmaceutical research databases.

Analytical characterization of CAS 13669-62-0 typically involves HPLC analysis (retention time 6.8 minutes on C18 column with methanol:water 70:30), mass spectrometry (M+ peak at 218 m/z), and NMR spectroscopy (characteristic signals at 8.9 ppm for H-2, 7.6 ppm for H-5, and 4.1 ppm for OCH3). These standardized methods ensure quality control for research and industrial applications.

Market analysis shows growing demand for functionalized quinolines, with the segment projected to grow at 6.2% CAGR through 2030. 4-Chloro-6-methoxyquinoline-3-carbonitrile serves as a key intermediate for several blockbuster drug syntheses, including certain antimalarial and anticancer agents. The compound's commercial availability from multiple suppliers (typically 98-99% purity) facilitates research across academic and industrial laboratories.

Safety considerations for handling 13669-62-0 follow standard laboratory protocols for organic compounds. While not classified as hazardous under GHS criteria, proper personal protective equipment (lab coat, gloves, eye protection) is recommended. Storage at 2-8°C under inert atmosphere maintains optimal stability, addressing common storage-related search queries from research chemists.

Future research directions for 4-Chloro-6-methoxyquinoline-3-carbonitrile include exploration of its photophysical properties for solar cell applications and development of novel bioconjugates for targeted drug delivery. The compound's unique structural features continue to inspire innovation across multiple scientific disciplines, ensuring its relevance in cutting-edge chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13669-62-0)4-Chloro-6-methoxyquinoline-3-carbonitrile
A807113
Purity:99%
Quantity:1g
Price ($):423.0
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